

ENMD-1198: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ENMD-1198

Cat. No.: B1684617

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-1198 is a novel, orally active, small molecule with a multifaceted mechanism of action that primarily involves microtubule destabilization, leading to anti-proliferative and anti-angiogenic effects. Developed as a second-generation analog of 2-methoxyestradiol (2ME2), **ENMD-1198** was designed to overcome the metabolic instability of its parent compound, thereby enhancing its pharmacokinetic profile and therapeutic potential. This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of **ENMD-1198**. It details the compound's mechanism of action, including its impact on critical signaling pathways, and presents key quantitative data from in vitro and in vivo studies. Detailed methodologies for pivotal experiments are also described to provide a thorough understanding of the scientific basis for its development.

Discovery and Medicinal Chemistry

The development of **ENMD-1198** was driven by the need to improve upon the therapeutic properties of 2-methoxyestradiol (2ME2), a natural metabolite of estradiol with known anti-tumor and anti-angiogenic activities. While promising, 2ME2's clinical utility was hampered by its rapid metabolism, primarily through conjugation at the 3 and 17 positions and oxidation at the 17-position. This led to a focused medicinal chemistry effort to generate metabolically stable analogs with enhanced anti-tubulin properties.

ENMD-1198, chemically known as 2-methoxyestra-1,3,5(10)16-tetraene-3-carboxamide, emerged as a lead candidate from these efforts.[1] The key structural modification involved the substitution of the hydroxyl groups at the metabolically active positions of 2ME2.[2] Specifically, the introduction of a 3-carboxamide group was found to improve both antiproliferative activity and plasma drug levels.[2] This modification resulted in a compound with significantly improved metabolic stability, with over 65% of the compound remaining after a 2-hour incubation with hepatocytes, and increased plasma levels upon oral administration compared to 2ME2.[1]

Mechanism of Action

ENMD-1198 exerts its anti-tumor effects through a multi-pronged mechanism of action, primarily centered on the disruption of microtubule dynamics.

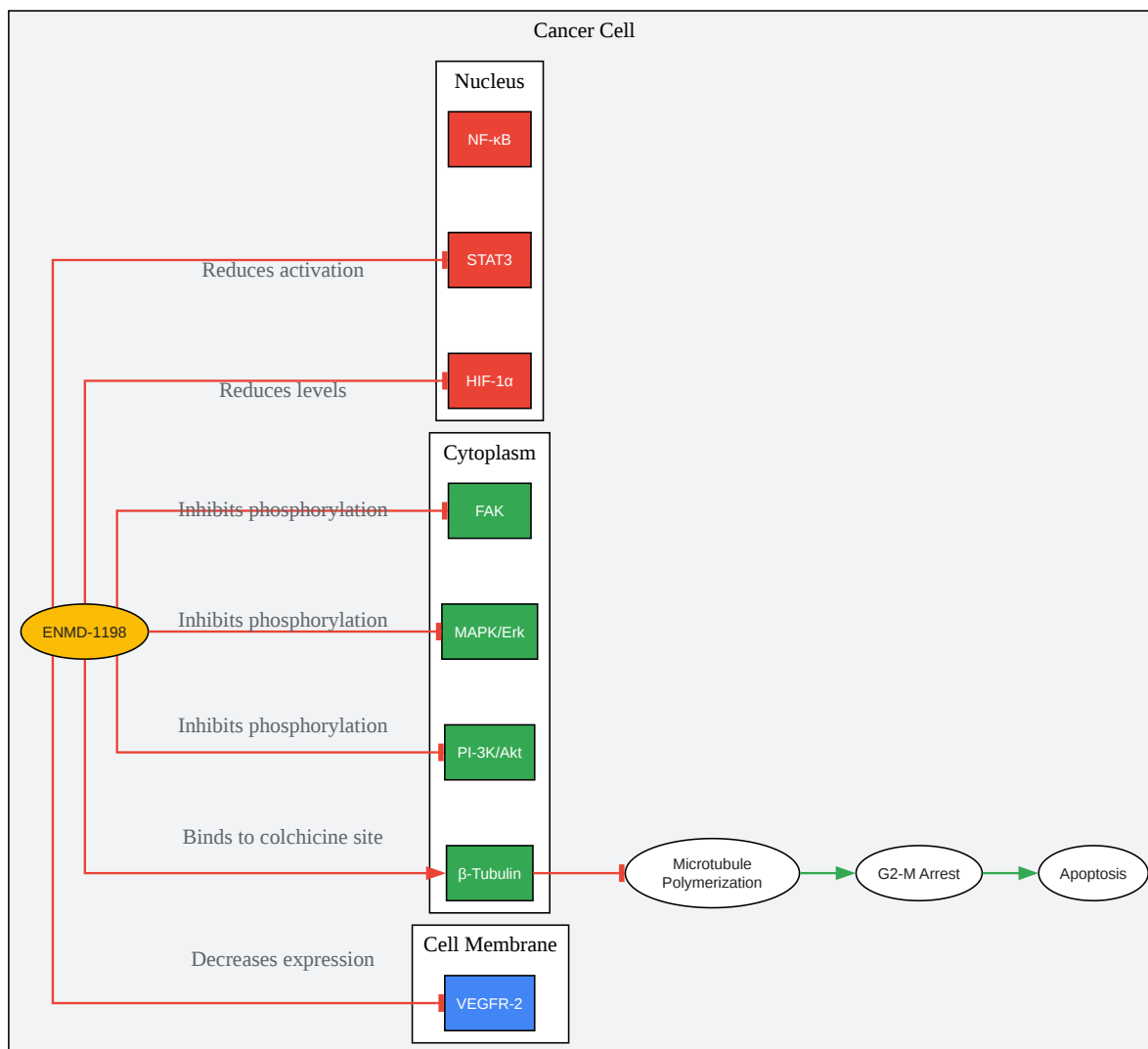
2.1. Microtubule Destabilization: **ENMD-1198** acts as a microtubule-destabilizing agent by binding to the colchicine-binding site on β -tubulin.[3] This interaction inhibits microtubule polymerization, leading to the disruption of the mitotic spindle, G2-M cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells.[1]

2.2. Inhibition of Key Signaling Pathways: Preclinical studies have demonstrated that **ENMD-1198** modulates several critical signaling pathways involved in tumor growth, survival, and angiogenesis:

- **HIF-1 α Inhibition:** **ENMD-1198** has been shown to reduce the levels of Hypoxia-Inducible Factor 1-alpha (HIF-1 α), a key transcription factor that is often overexpressed in tumors and plays a crucial role in the cellular response to hypoxia, including the regulation of angiogenesis.[1]
- **STAT3 Inhibition:** The activation of Signal Transducer and Activator of Transcription 3 (STAT3) is also significantly reduced by **ENMD-1198**. STAT3 is a transcription factor implicated in oncogenesis and metastasis, and its inhibition contributes to the anti-tumor effects of **ENMD-1198**.
- **Downstream Effector Inhibition:** **ENMD-1198** has been observed to inhibit the phosphorylation of several key downstream signaling molecules, including MAPK/Erk, PI-3K/Akt, and FAK.[4] This disruption of pro-survival and pro-proliferative signaling further contributes to its anti-cancer activity.

2.3. Anti-Angiogenic and Vascular-Disrupting Properties: **ENMD-1198** exhibits potent anti-angiogenic and vascular-disrupting effects. It inhibits endothelial cell proliferation, motility, migration, and morphogenesis.[3] Furthermore, it has been shown to decrease the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in endothelial cells.[3] Videomicroscopy experiments have revealed that **ENMD-1198** can rapidly disrupt pre-formed vascular structures, highlighting its potential as a vascular-disrupting agent.[3]

Below is a graphical representation of the signaling pathways affected by **ENMD-1198**.



[Click to download full resolution via product page](#)

Caption: Signaling pathways modulated by **ENMD-1198**.

Preclinical Development

3.1. In Vitro Studies: **ENMD-1198** has demonstrated potent antiproliferative activity against a range of human cancer cell lines. The following table summarizes the reported IC50 values from various in vitro studies.

Cell Line	Cancer Type	IC50 (μM)	Reference
HMEC-1	Endothelial	0.4	[4]
BMH29L	Endothelial	3.8	[4]
MDA-BO2	Breast Cancer	~0.8	[4]
RAW264.7	Osteoclast Precursor	~0.4	[4]
HUH-7	Hepatocellular Carcinoma	2.5	
HepG2	Hepatocellular Carcinoma	2.5	

3.2. In Vivo Studies: The anti-tumor efficacy of **ENMD-1198** has been evaluated in several preclinical xenograft models. Oral administration of **ENMD-1198** has been shown to significantly reduce tumor burden and/or increase survival.

Animal Model	Cancer Type	Dosing Regimen	Key Findings	Reference
NOD/SCID Mice with ALL Xenografts	Acute Lymphoblastic Leukemia	100 mg/kg/day, oral gavage	Significantly prolonged survival	[3]
Subcutaneous HUH-7 Tumor Model	Hepatocellular Carcinoma	200 mg/kg/day	Significant reduction in tumor growth and vascularization	
Non-Small Cell Lung Cancer Model	Non-Small Cell Lung Cancer	Not specified	Three-fold increase in survival compared to Cisplatin	[5]

3.3. Preclinical Pharmacokinetics: Pharmacokinetic studies in mice have demonstrated that oral administration of **ENMD-1198** results in increased plasma levels compared to its parent compound, 2ME2.[1]

Species	Dose	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)
Mice	200 mg/kg (oral)	~1,500	~2	~8,000

Note: The preclinical pharmacokinetic data is approximated from graphical representations in the cited literature and should be considered illustrative.

Clinical Development

Based on its promising preclinical profile, **ENMD-1198** advanced into Phase 1 clinical trials in patients with advanced solid tumors.

4.1. Phase 1 Trial Design: A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of orally

administered **ENMD-1198**.^[6] The study enrolled patients with advanced cancer who had failed to respond to existing therapies.^[6]

4.2. Pharmacokinetics and Metabolism: The Phase 1 trial provided key insights into the pharmacokinetic profile of **ENMD-1198** in humans.

Parameter	Value
Tmax (Time to Maximum Concentration)	1-2 hours
Mean Terminal Half-life	15 hours
Accumulation (after multiple doses)	3-fold

Pharmacokinetic analysis demonstrated dose-proportional exposures across a range of 5-30 mg/m².^[5]

4.3. Safety and Tolerability: **ENMD-1198** was generally well-tolerated at doses up to 425 mg/m²/day. The most common drug-related adverse events were Grade 1/2 fatigue, nausea, vomiting, and constipation.^[7] Dose-limiting toxicities (DLTs), specifically Grade 4 neutropenia, were observed at the 550 mg/m² dose level.^[7]

4.4. Efficacy: While the primary objective of the Phase 1 study was to assess safety, preliminary evidence of anti-tumor activity was observed. Several patients experienced prolonged stable disease.^[7]

4.5. Recommended Phase 2 Dose: Based on the safety and pharmacokinetic data from the Phase 1 trial, the recommended Phase 2 dose (RP2D) for **ENMD-1198** was determined to be 425 mg/m²/day.^[7]

Experimental Protocols

This section provides an overview of the methodologies used in the key preclinical studies of **ENMD-1198**.

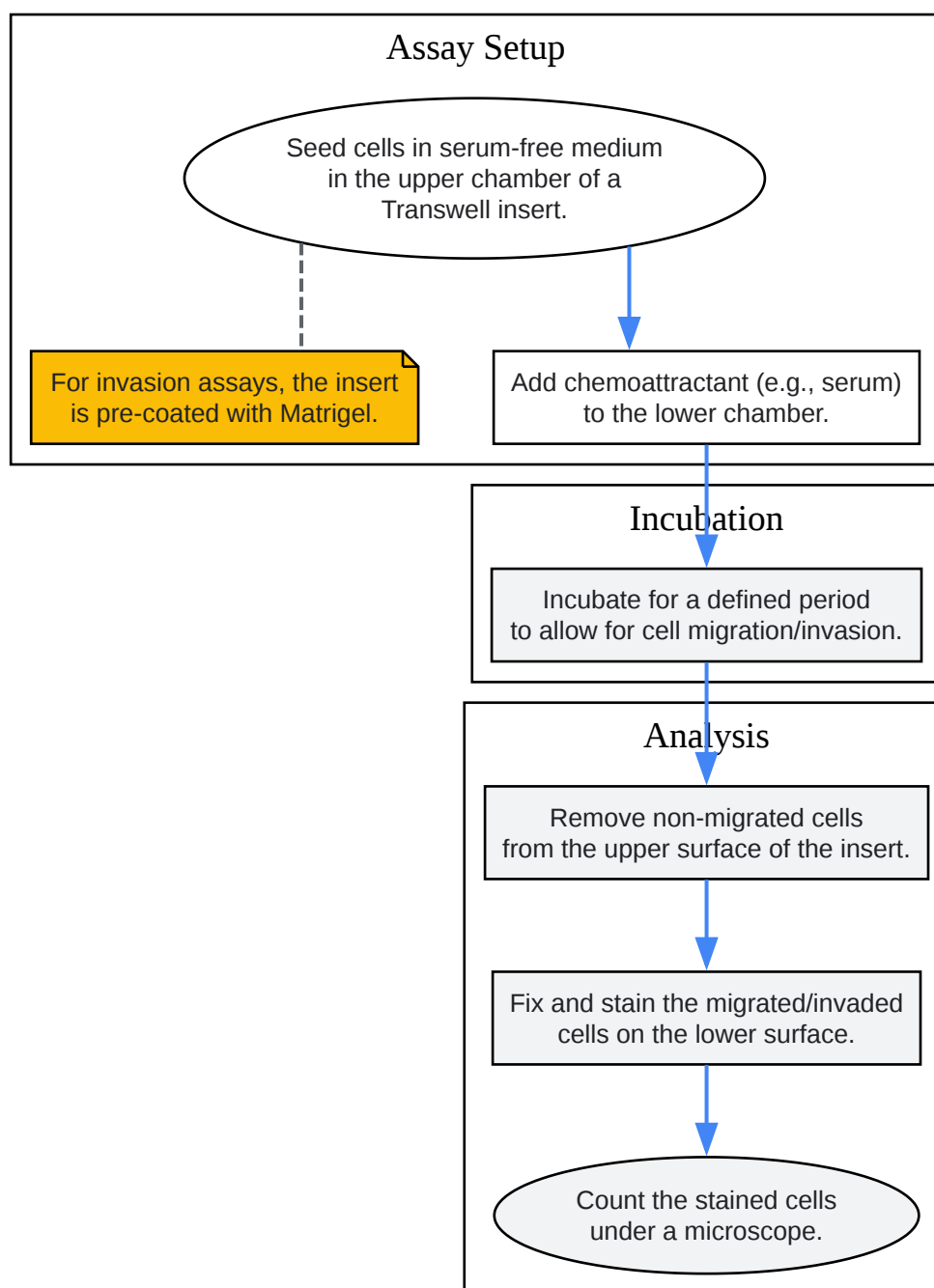
5.1. Western Blotting for Signaling Pathway Analysis:

- Cell Lines: Human hepatocellular carcinoma cell lines HUH-7 and HepG2 were used.

- Treatment: Cells were treated with **ENMD-1198** to assess its effects on constitutive and inducible activation of signaling cascades.
- Protein Extraction and Quantification: Standard protein lysis and quantification methods were employed.
- Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.
- Antibody Incubation: Membranes were probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., MAPK/Erk, PI-3K/Akt, FAK, STAT3) and HIF-1 α . This was followed by incubation with appropriate secondary antibodies.
- Detection: Protein bands were visualized using a suitable detection method.

5.2. In Vitro Cell Migration and Invasion Assays:

- Methodology: The effects of **ENMD-1198** on cancer cell migration and invasion were evaluated using in vitro assays, likely employing Boyden chambers or similar systems.
- Procedure: A general workflow for such an assay is depicted below.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 2. Preclinical pharmacokinetics, interspecies scaling, and pharmacokinetics of a Phase I clinical trial of TTAC-0001, a fully human monoclonal antibody against vascular endothelial growth factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snapcyte.com [snapcyte.com]
- 4. corning.com [corning.com]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 6. ashpublications.org [ashpublications.org]
- 7. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ENMD-1198: A Technical Guide to its Discovery, Development, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684617#enmd-1198-discovery-and-development-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com